molecular formula C18H29BN4O3 B11762607 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No.: B11762607
M. Wt: 360.3 g/mol
InChI Key: QNIDJQXYLRXERA-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Nicotinamide Core: Starting with a nicotinamide derivative, the core structure is prepared through standard organic reactions such as amide formation.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is often introduced through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and dioxaborolane moieties.

    Reduction: Reduction reactions may target the nicotinamide core or the pyrrolidine group.

    Substitution: Various substitution reactions can occur, especially at the amino and pyrrolidine groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)nicotinamide: Lacks the dioxaborolane group.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: Lacks the pyrrolidine group.

Uniqueness

The presence of both the pyrrolidine and dioxaborolane groups in 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H29BN4O3

Molecular Weight

360.3 g/mol

IUPAC Name

2-amino-N-(2-pyrrolidin-1-ylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H29BN4O3/c1-17(2)18(3,4)26-19(25-17)13-11-14(15(20)22-12-13)16(24)21-7-10-23-8-5-6-9-23/h11-12H,5-10H2,1-4H3,(H2,20,22)(H,21,24)

InChI Key

QNIDJQXYLRXERA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)NCCN3CCCC3

Origin of Product

United States

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